molecular formula C14H15NO2 B13245359 Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate

Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate

Cat. No.: B13245359
M. Wt: 229.27 g/mol
InChI Key: SWRJDUCBRJSBRL-ZDUSSCGKSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound (IUPAC name: methyl (3S)-3-amino-3-naphthalen-1-ylpropanoate) features a naphthalene ring system fused to a β-alanine backbone, esterified at the carboxyl terminus. Its molecular formula is C₁₄H₁₅NO₂ , with a molecular weight of 229.27 g/mol . The stereocenter at the C3 position adopts an S configuration, as confirmed by chiral chromatography and optical rotation studies.

Key structural attributes include:

  • Naphthalen-1-yl group : A bicyclic aromatic system providing steric bulk and π-π stacking potential.
  • β-Amino ester backbone : A three-carbon chain with an amine group at C3 and a methyl ester at C1.
  • Hydrogen-bonding motifs : The amine and ester carbonyl groups participate in intramolecular interactions, stabilizing specific conformations.

The SMILES notation COC(=O)C[C@@H](C1=CC=CC2=C1C=CC=C2)N encodes the stereochemistry and connectivity. Computational models predict a torsion angle of 120° between the naphthalene plane and the β-alanine chain, minimizing steric clashes.

Comparative Analysis of Isomeric Forms

Isomeric differences arise from variations in naphthalene substitution patterns and stereochemistry:

Property Naphthalen-1-yl Isomer (S) Naphthalen-2-yl Isomer (S)
Molecular Formula C₁₄H₁₅NO₂ C₁₄H₁₅NO₂
Melting Point 142–144°C 138–140°C
LogP 2.81 2.65
Stereocenter S-configuration S-configuration

The naphthalen-1-yl isomer exhibits greater lipophilicity (LogP = 2.81) due to the exposed aromatic edge, whereas the naphthalen-2-yl isomer’s fused-ring orientation reduces hydrophobic surface area. Nuclear Overhauser Effect (NOE) spectroscopy reveals distinct spatial arrangements: the 1-yl isomer shows NOE correlations between the naphthalene H8 proton and the β-alanine methylene group, absent in the 2-yl analog.

Crystallographic Data and Conformational Studies

X-ray diffraction of a related compound, (S)-3-amino-3-(naphthalen-1-yl)propanoic acid (CID 2761791), reveals a triclinic crystal system (space group P1) with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 12.34 Å, α = 89.5°, β = 76.2°, γ = 81.3°. The naphthalene ring forms a dihedral angle of 68° with the β-alanine plane, while the amine group engages in a hydrogen bond with a neighboring carboxyl oxygen (distance: 2.12 Å).

For the methyl ester derivative, molecular dynamics simulations predict two dominant conformers:

  • Extended conformation : The ester group projects away from the naphthalene ring (population: 65%).
  • Folded conformation : The ester carbonyl interacts with the amine via a transient hydrogen bond (population: 35%).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

  • Frontier Molecular Orbitals :
    • HOMO (-5.34 eV): Localized on the naphthalene π-system.
    • LUMO (-1.89 eV): Distributed across the ester carbonyl and amine groups.
  • Natural Bond Orbital (NBO) Analysis :
    • The amine lone pair donates 12.7 kcal/mol to the σ* orbital of the adjacent C-N bond, stabilizing the S configuration.
    • Hyperconjugation between the naphthalene ring and β-alanine chain contributes to a rotational barrier of 8.2 kcal/mol.

Electrostatic potential maps highlight regions of high electron density (naphthalene ring) and positive potential (amine proton), guiding predictions of intermolecular interactions.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3/t13-/m0/s1

InChI Key

SWRJDUCBRJSBRL-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate typically involves the construction of the β-amino acid framework with stereochemical control at the α-carbon bearing the naphthyl substituent. Key strategies include:

  • Asymmetric Amination of β-Ketoesters or β-Ketoacids:
    Starting from methyl 3-oxopropanoate derivatives bearing a naphthyl group, asymmetric amination using chiral catalysts or auxiliaries introduces the amino group at the β-position with (S)-configuration.

  • Chiral Resolution of Racemic Mixtures:
    Racemic methyl 3-amino-3-(naphthalen-1-yl)propanoate can be separated via chiral chromatography or diastereomeric salt formation.

  • Enzymatic Resolution:
    Use of amino acid ester hydrolases or transaminases to selectively hydrolyze or aminate precursors, yielding the (S)-enantiomer.

Specific Reported Methodologies

While direct literature specifically detailing the preparation of this compound is limited, related synthetic routes for structurally analogous compounds provide insight:

  • Nucleophilic Substitution on β-Amino Acid Esters:
    For example, methyl (2S)-2-(benzyloxycarbonyl)amino-3-(substituted phenyl)propanoates have been synthesized by nucleophilic aromatic substitution reactions involving protected amino acid esters and substituted nitroarenes in the presence of bases like triethylamine in acetonitrile under reflux conditions. Although this example involves phenyl derivatives, the methodology can be adapted for naphthalen-1-yl substituents.

  • Chiral Auxiliary-Mediated Alkylation:
    The β-position of methyl β-alanine derivatives can be alkylated with naphthylmethyl halides under conditions that preserve stereochemistry, often using chiral auxiliaries or ligands to induce (S)-selectivity.

  • Reductive Amination of β-Ketoesters:
    Reductive amination of methyl 3-oxo-3-(naphthalen-1-yl)propanoate with ammonia or amine sources under chiral catalysis can yield the target β-amino ester with high enantioselectivity.

Representative Reaction Conditions and Purification

Step Reagents/Conditions Notes
Amination Ammonia or amine source, chiral catalyst (e.g., chiral phosphoric acids, metal complexes) Control of stereochemistry critical
Solvent Acetonitrile, ethanol, or other polar solvents Reflux or room temperature depending on reaction
Base Triethylamine or other organic bases Facilitates nucleophilic substitution
Purification Flash column chromatography, crystallization Yields optically pure product

Stereochemical Control and Analysis

  • The (S)-configuration is typically confirmed by chiral HPLC analysis or by comparison of optical rotation with literature values.
  • NMR spectroscopy (1H, 13C) and X-ray crystallography are used to confirm stereochemistry and purity.

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    Characteristic signals for the amino group and naphthyl protons confirm substitution pattern. Chemical shifts and coupling constants are consistent with (S)-configuration.

  • Mass Spectrometry:
    Molecular ion peak at m/z 229 confirms molecular weight.

  • Optical Rotation:
    Specific rotation values are used to verify enantiomeric purity.

  • Chromatographic Purity:
    Chiral HPLC or GC methods confirm enantiomeric excess (ee) typically >95% for well-optimized syntheses.

Summary Table of Preparation Approaches

Methodology Key Reagents/Conditions Advantages Limitations
Asymmetric amination of β-ketoesters Chiral catalysts, ammonia, polar solvents High stereoselectivity Requires chiral catalyst
Nucleophilic aromatic substitution Protected amino ester, nitroarenes, base Straightforward, adaptable May require protection/deprotection
Chiral resolution Racemate, chiral resolving agents Access to enantiopure compound Additional separation step
Enzymatic resolution Enzymes (hydrolases, transaminases) Mild conditions, environmentally friendly Limited substrate scope

Research Discoveries and Developments

  • Recent studies have explored the use of novel chiral catalysts and organocatalysts to improve yield and enantioselectivity in the synthesis of β-amino acid esters bearing aromatic substituents, including naphthyl groups.

  • Computational chemistry methods such as density functional theory (DFT) have been employed to optimize reaction pathways and predict stereochemical outcomes, enhancing synthetic design.

  • The compound's derivatives have been investigated for biological activities, necessitating efficient synthetic routes to access enantiomerically pure material for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoate is a chemical compound with potential applications in various scientific fields, particularly in drug synthesis and organic chemistry. It has a molecular weight of 229.27 g/mol and the molecular formula C14H15NO2.

Scientific Research Applications

  • Drug Design: This compound is used in the design of antimycobacterial drugs. Combining active scaffolds into one molecule is a proven approach in drug design to overcome microbial drug resistance.
  • Green Chemistry: It is also used in green chemistry for the reduction of esters, nitriles, and imines. The hydroboration and subsequent hydrolysis of esters yield corresponding alcohols in a short time. Hydroboration of nitriles and imines produces various primary and secondary amines in excellent yields.
  • Synthesis of Complex Molecules: Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate is vital for synthesizing more complex molecules in pharmaceutical applications.

Potential Interactions

  • Enzyme Inhibition: It may act as an enzyme inhibitor, disrupting enzymatic pathways.
  • Receptor Binding: It can bind to specific receptors, triggering downstream effects.
  • Protein-Protein Interactions: It can modulate protein-protein interactions, influencing cellular signaling.

Structural Similarities
Several compounds share structural similarities with methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-(naphthalen-1-yl)propanoateSimilar backbone but different stereochemistryMay exhibit different biological activities
Methyl 3-(1-naphthyl)-2-thienylpropanoateContains a thienyl group instead of an amino groupPotentially different pharmacological profiles
Methyl 4-amino-2-naphthoic acidContains an amino group on a naphthalene ringKnown for anti-inflammatory properties

These compounds highlight the uniqueness of methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate due to its specific chiral configuration and potential biological activities.

Mechanism of Action

The mechanism by which Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or receptors and altering their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoate with structurally or functionally related β-amino esters, highlighting key differences in structure, physicochemical properties, and applications.

Structural Analogues

Compound Name Structure Key Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound hydrochloride Naphthalen-1-yl, methyl ester, (S)-configuration C₁₄H₁₆ClNO₂ 265.74 High chiral purity (95%), used in drug discovery .
Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate Naphthalen-1-yl, thiophene-2-sulfonamide C₁₈H₁₇NO₄S₂ 375.46 Sulfonamide group enhances hydrogen bonding; potential protease inhibition .
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-(Trifluoromethyl)phenyl, methyl ester C₁₁H₁₂F₃NO₂ 247.21 Electron-withdrawing CF₃ group improves metabolic stability .
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-Difluorophenyl, ethyl ester C₁₁H₁₄ClF₂NO₂ 265.69 Fluorine atoms enhance bioavailability; antiviral applications .
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate Indole, cyclohexenone, butyl ester C₂₁H₂₆N₂O₃ 354.45 Lipophilic ester; antifungal activity demonstrated .

Physicochemical Properties

  • Hydrophobicity : The naphthalen-1-yl group in the target compound imparts greater hydrophobicity compared to phenyl or trifluoromethylphenyl derivatives, influencing membrane permeability .
  • Solubility: The hydrochloride salt form increases aqueous solubility (~50 mg/mL in methanol) relative to non-ionic analogues .
  • Stereochemical Impact : The (S)-configuration is critical for enantioselective interactions, as seen in its superior binding affinity compared to the (R)-isomer .

Biological Activity

Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoate, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthyl moiety, which contributes to its unique interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • Chirality : The compound possesses a chiral center, making it optically active.

The structural characteristics of this compound allow it to participate in various biochemical interactions, influencing its biological activity.

Biological Activity Overview

  • Antioxidant Properties :
    • Research indicates that compounds with naphthyl groups often exhibit significant antioxidant activity. For instance, derivatives similar to this compound have been shown to scavenge free radicals effectively, demonstrating potential in preventing oxidative stress-related diseases .
  • Anticancer Activity :
    • This compound and its analogs have been tested against various cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects, particularly against glioblastoma and breast cancer cells . The mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
  • Enzyme Interactions :
    • The compound may interact with specific enzymes and receptors, modulating their activity. For example, it has been suggested that similar compounds can inhibit excitatory amino acid transporters (EAATs), which are crucial in neurotransmission and neuroprotection . This interaction could have implications for neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging ability
AnticancerCytotoxicity against U-87 glioblastoma and MDA-MB-231 cells
Enzyme InhibitionPotential inhibition of EAATs

Detailed Research Findings

  • Antioxidant Activity :
    • In a study assessing the antioxidant properties of naphthalene derivatives, this compound demonstrated a DPPH radical scavenging effect comparable to well-known antioxidants like ascorbic acid .
  • Anticancer Mechanisms :
    • A series of experiments involving MTT assays revealed that this compound significantly reduced cell viability in glioblastoma cells by inducing apoptosis through caspase activation pathways .
  • Enzyme Interaction Studies :
    • Interaction studies have indicated that this compound may act as an inhibitor for certain proteases involved in viral replication processes, suggesting potential applications in antiviral therapies .

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